molecular formula C10H14ClN5O B192907 ((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol CAS No. 122624-77-5

((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol

Cat. No. B192907
M. Wt: 255.7 g/mol
InChI Key: RNURTQFRFNOOPJ-NTSWFWBYSA-N
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Description

A metabolite of Abacavir in human urine and cerebrospinal fluid

Scientific Research Applications

Analytical Method Development in Pharmaceuticals

A new LC-MS-based method was developed to detect potential genotoxic impurities, including ((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol, in Abacavir sulfate, a nucleoside reverse transcriptase inhibitor. The method utilizes a specific column and electrospray ionization in selected ion monitoring mode for quantitation, proving its effectiveness in detecting this compound at low levels. It meets the criteria of validation as per international standards, showing the compound's relevance in ensuring the safety and efficacy of pharmaceutical products (Jain et al., 2018).

Chemical Synthesis and Application in Nucleoside Analogues

The compound was utilized in the synthesis of nucleoside analogues. A specific method involved the synthesis of (±)-c-4-Amino-r-1,t-2,c-3-cyclopentanetrimethanol from a previously reported compound, followed by conversion into ((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol for further applications. This illustrates the compound's role in creating nucleoside analogues, contributing to the exploration of new therapeutic agents (Figueira et al., 2002).

Method Development for Enantiomeric Separation

A method was developed for the chiral separation of Vince Lactam compound into desired and undesired lactams. This method involved the use of ((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol HCl as an undesired isomer. The development of a reverse-phase Enantioselective High-Performance Liquid Chromatography method for its separation denotes its importance in the precise enantiomeric separation, crucial for pharmaceutical applications (Gangrade et al., 2014).

Exploratory Studies in Medicinal Chemistry

The compound was involved in exploratory studies for potential applications in medicinal chemistry. For instance, it was synthesized and used in preliminary antitumor and antiviral screening. Such studies indicate the potential of ((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol in the development of novel therapeutic agents, emphasizing its significance in medicinal chemistry research (Lu et al., 2017).

properties

IUPAC Name

[(1R,4S)-4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O/c11-8-7(12)9(16-10(13)15-8)14-6-2-1-5(3-6)4-17/h1-2,5-6,17H,3-4,12H2,(H3,13,14,15,16)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNURTQFRFNOOPJ-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@H]1NC2=C(C(=NC(=N2)N)Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595356
Record name {(1R,4S)-4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol

CAS RN

122624-77-5
Record name {(1R,4S)-4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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